(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one
Overview
Description
(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes two piperidine rings, a nitro group, and two chlorine atoms
Preparation Methods
The synthesis of (E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one typically involves multi-step organic reactionsIndustrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of (E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine rings can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one can be compared with similar compounds such as:
2-Methyl-1-(piperidin-1-yl)but-2-en-1-one: This compound has a similar piperidine ring structure but lacks the nitro and chlorine groups.
(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one: This compound has a similar backbone but different functional groups, leading to different chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and a promising candidate for further research in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2N3O3/c15-13(16)11(17-7-3-1-4-8-17)12(19(21)22)14(20)18-9-5-2-6-10-18/h13H,1-10H2/b12-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBPJPXQLGCYPI-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=C(C(=O)N2CCCCC2)[N+](=O)[O-])C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=C(\C(=O)N2CCCCC2)/[N+](=O)[O-])/C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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